![molecular formula C13H16Cl2N2O4S B3447913 2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide CAS No. 677012-44-1](/img/structure/B3447913.png)
2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide
Overview
Description
2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as DMS, is a sulfonamide-based compound that has shown potential in various scientific research applications.
Mechanism of Action
2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide exerts its pharmacological effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a key role in tumor growth and progression. By inhibiting CA IX, 2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide can suppress tumor growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been shown to modulate various signaling pathways involved in inflammation, angiogenesis, and fibrosis. It can also inhibit the activity of matrix metalloproteinases (MMPs) and reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide can reduce the expression of fibrotic markers such as collagen and α-smooth muscle actin (α-SMA).
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in lab experiments is its low toxicity and high solubility in water. 2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide can also be easily synthesized in large quantities, making it a cost-effective option for research. However, one limitation of 2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is its relatively low potency compared to other anti-cancer agents. Additionally, 2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide may exhibit different pharmacological effects depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on 2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. One potential area of study is the development of 2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide analogs with increased potency and selectivity for CA IX. Another direction is the investigation of 2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further research is needed to elucidate the precise mechanisms underlying the anti-inflammatory and anti-fibrotic effects of 2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide.
Scientific Research Applications
2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. 2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has also shown potential in treating diseases such as rheumatoid arthritis, multiple sclerosis, and pulmonary fibrosis.
properties
IUPAC Name |
2,5-dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-16(9-13(18)17-4-6-21-7-5-17)22(19,20)12-8-10(14)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEVDZRETLGEQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601149617 | |
Record name | 2,5-Dichloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601149617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide | |
CAS RN |
677012-44-1 | |
Record name | 2,5-Dichloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=677012-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601149617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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